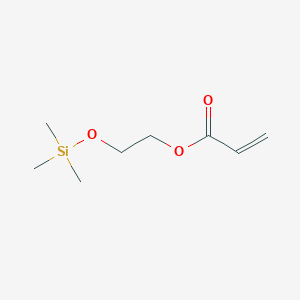

2-(丙烯酰氧基乙氧基)三甲基硅烷

描述

2-(Acryloxyethoxy)trimethylsilane is a compound that can be inferred to have a structure based on silane chemistry with acrylate functional groups. While the specific compound is not directly mentioned in the provided papers, the related chemistry can be deduced from the synthesis and reactions of similar compounds. For instance, the copolymerization of acrylonitrile with [(2-methacryloyloxy)alkoxy]trimethylsilanes suggests a chemical affinity for polymer formation and potential applications in materials science .

Synthesis Analysis

The synthesis of related compounds involves copolymerization processes. For example, acrylonitrile was copolymerized with [(2-methacryloyloxy)alkoxy]trimethylsilanes using free radical initiators in solvents such as DMF and DMSO . Another synthesis approach for related silane compounds includes the intramolecular acyloin condensation of diacyloxyethanes, which could potentially be adapted for the synthesis of 2-(acryloxyethoxy)trimethylsilane .

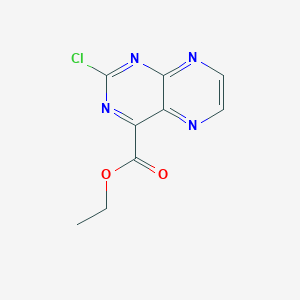

Molecular Structure Analysis

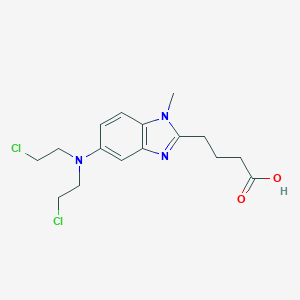

The molecular structure of 2-(acryloxyethoxy)trimethylsilane would likely consist of a silane core with an ethoxy bridge to an acrylate group. This structure is implied by the nature of the compounds studied in the papers, which involve alkoxy and acrylate groups attached to a silicon atom . The specific molecular interactions and reactivity ratios of the monomers in copolymerization provide insight into the molecular behavior of such compounds .

Chemical Reactions Analysis

The chemical reactions of similar silane compounds involve copolymerization with various monomers, indicating that 2-(acryloxyethoxy)trimethylsilane could also participate in such reactions. The reactivity ratios calculated for the copolymerization processes suggest specific preferences for self-propagation or cross-propagation, which would influence the resulting polymer's properties . Additionally, the reactions of 2-(trimethylsiloxy)furan with different reagents in the presence of Lewis acids demonstrate the versatility of silane compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related copolymers, such as intrinsic viscosity and glass transition temperature, have been studied, providing a basis for predicting the properties of 2-(acryloxyethoxy)trimethylsilane-based materials . The thermal properties of copolymers synthesized from similar silane compounds were characterized using techniques like DSC and TGA, which would be relevant for assessing the stability and applicability of 2-(acryloxyethoxy)trimethylsilane .

科学研究应用

聚合物合成和改性:

- 丙烯腈与[(2-甲基丙烯酰氧基)乙氧基]三甲基硅烷共聚,展示了其在制造具有特定性能的共聚物中的效用 (Bajaj & Gupta,1983)。

- 使用涉及丙烯酸酯相(如丙烯酸乙酯)的方法制备了聚硅氧烷功能化丙烯酸乳胶,突出了该化合物在制造专用聚合物材料中的作用 (Baş & Soucek,2013)。

- 超支化光敏聚硅氧烷氨基甲酸酯丙烯酸酯的合成进一步强调了其在聚合物科学中的作用 (Sun 等人,2009)。

表面涂层和材料科学:

- 使用[(2-甲基丙烯酰氧基)烷氧基]三甲基硅烷等化合物实现了接枝到纳米粒子上的透明涂层聚丙烯酸酯体系,表明其在增强材料性能(如耐刮擦性)方面的重要性 (Bauer 等人,2003)。

- 使用该化合物合成的带有硅氧基团的丙烯酸低聚物被开发用于高固体汽车面漆,显示了其在制造具有优异耐酸和耐刮擦性的材料中的效用 (Azuma 等人,1997)。

电子和光学应用:

- 基于三甲基硅烷的 PECVD 工艺用于沉积电介质薄膜,表明其在电子器件开发中的用途 (Loboda,1999)。

- 通过“接枝”方法制备用于涂层的感光玻璃表面,利用了该化合物,展示了其在为光学器件制造疏水表面的应用 (Sangermano 等人,2016)。

安全和危害

属性

IUPAC Name |

2-trimethylsilyloxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWCMLILJZDGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acryloxyethoxy)trimethylsilane | |

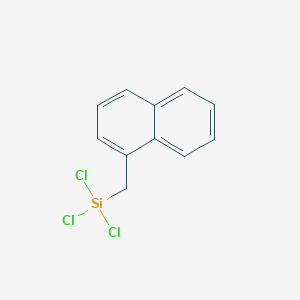

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)